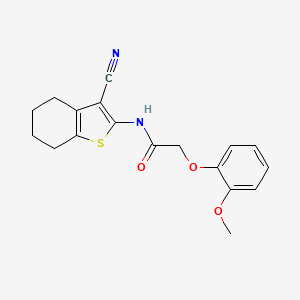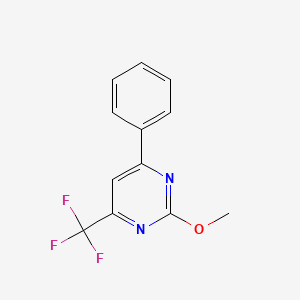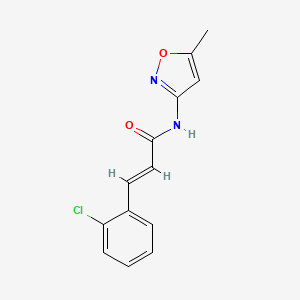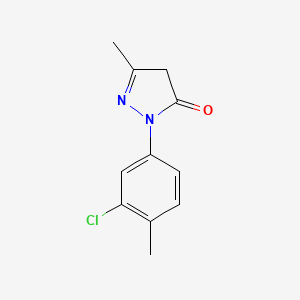
N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENA, is a synthetic compound that has recently gained attention in the scientific community for its potential applications in various fields. ENA is a member of the acrylamide family, which is characterized by the presence of a vinyl group and an amide group in the same molecule.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it is believed that N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been found to be metabolized in the liver and excreted in the urine. In vitro studies have shown that N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide does not affect the viability of normal cells, indicating its potential as a selective anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has some limitations, such as its limited solubility in water and its sensitivity to light and air. These limitations can be overcome by using appropriate solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for the research on N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to explore the potential of N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide as a selective anti-cancer agent in vivo. Another direction is to investigate the use of N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide as a building block for the synthesis of novel materials with unique optical and electronic properties. Additionally, the mechanism of action of N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide needs to be further elucidated to fully understand its potential applications in various fields.
Conclusion
N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to exhibit anti-cancer activity and anti-inflammatory activity, and has low toxicity and good biocompatibility. N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. Future research on N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide should focus on exploring its potential as a selective anti-cancer agent in vivo, investigating the use of N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide as a building block for the synthesis of novel materials, and elucidating its mechanism of action.
Synthesemethoden
N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a simple one-pot reaction between 4-nitrobenzaldehyde and 4-ethoxyaniline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The final product is obtained by reacting the amine with acryloyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been found to have potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has also been studied as a potential anti-inflammatory agent. In materials science, N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, N-(4-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been used as a dopant for the fabrication of organic field-effect transistors.
Eigenschaften
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-16-10-6-14(7-11-16)18-17(20)12-5-13-3-8-15(9-4-13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMONZIHPOSSCKM-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)

![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)

![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)

![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)
